3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through various reagents and catalysts . For example, the Suzuki-Miyaura coupling reaction is often employed to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the keto and carboxylic acid groups.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the keto and carboxylic acid groups.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Similar in structure but with different functional groups.
Uniqueness
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of the trifluoromethyl group, fluorine atom, keto group, and carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C10H6F4O3 |
---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O3/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3H,4H2,(H,16,17) |
InChI Key |
LJGMABCACHYBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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